Butamirate, specifically the (S)-enantiomer, is a synthetic compound primarily used as a cough suppressant. It is marketed under various trade names, including Acodeen, Codesin, Pertix, and Sinecod. This compound is particularly notable for its effectiveness in treating non-productive coughs due to its central action on the cough reflex mechanism in the brain. Butamirate is not widely available in the United States but has been marketed in Europe and Mexico .
Butamirate belongs to the class of organic compounds known as phenylpropanes, which are characterized by a phenylpropane moiety. Its chemical structure can be represented by the formula , with a molecular weight of approximately 307.434 g/mol. The compound exists primarily as a citrate salt in pharmaceutical formulations .
The synthesis of Butamirate typically involves several steps, including the formation of key intermediates through various chemical reactions. One common method includes the reaction of diethylamine with ethylene oxide to form a diethylaminoethoxy group, which is then esterified with 2-phenylbutanoic acid.
The synthesis can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield .
The molecular structure of Butamirate can be described using its IUPAC name: 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate. The compound has several notable structural features:
The structural representation indicates that Butamirate possesses a complex arrangement that contributes to its pharmacological properties .
Butamirate can undergo various chemical reactions, primarily involving hydrolysis and esterification:
These reactions can be facilitated under acidic or basic conditions depending on the desired outcome and can be monitored using chromatographic techniques .
Butamirate acts centrally on the cough reflex by binding to specific sites in the medulla oblongata, which regulates coughing. It has been shown to interact with the dextromethorphan-binding site in guinea pig brains, indicating its potential effectiveness in suppressing cough through modulation of neural pathways involved in this reflex.
Butamirate's primary application is as a cough suppressant in clinical settings. It is used in various formulations such as syrups, tablets, and lozenges to alleviate symptoms associated with respiratory conditions that do not involve productive coughs. Its effectiveness makes it a valuable option for patients seeking relief from dry coughs without the sedative effects commonly associated with other cough suppressants like codeine .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4